2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL
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Overview
Description
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is an organic compound with the molecular formula C6H5F3N2O. It is a pyrimidine derivative that contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL typically involves the introduction of the trifluoroethyl group into a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor reacts with a trifluoroethylating agent under basic conditions. For example, the reaction of 2-chloro-5-hydroxypyrimidine with 2,2,2-trifluoroethylamine in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can react with the trifluoroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrimidin-5-OL: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its chemical reactivity and biological activity.
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: This derivative contains a boronic acid group, which can be used in cross-coupling reactions for the synthesis of more complex molecules.
Uniqueness
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
100991-20-6 |
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Molecular Formula |
C6H5F3N2O |
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)1-5-10-2-4(12)3-11-5/h2-3,12H,1H2 |
InChI Key |
KWHZMWNTCDKQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC(F)(F)F)O |
Origin of Product |
United States |
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